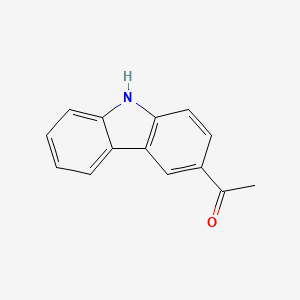

3-Acetylcarbazole

Übersicht

Beschreibung

3-Acetylcarbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . They are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods . The literature contains a great deal of information on the synthesis of numerous carbazole-based compounds . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .Molecular Structure Analysis

Carbazole is a tricyclic structure consisting of two six-membered benzene rings fused on either side of a pyrrole ring . The fundamental difference between polymers derived from carbazole is in the bandgap energies and effective conjugation length .Chemical Reactions Analysis

Carbazole is readily oxidized but may form various products depending on the reaction conditions . Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Physical And Chemical Properties Analysis

Carbazole and its derivatives are known for their important photochemical and thermal stability and good hole-transport ability . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanisms in Halogen Substitution

- Chlorination of N-acetylcarbazole : The chlorination process of N-acetylcarbazole, compared with related compounds, highlights the importance of polarizability in determining the rate of 3-substitution. The influence of heterocyclic ring resonance on reactivity is significant but small in magnitude (Mare, Dusouqui, & Johnson, 1966).

Synthesis and Medicinal Chemistry

- Formation of Desaza Analogues : 1-Acetylcarbazoles can be converted to 3-desazacanthin-4-ones, and certain analogues show antimalarial activity, indicating potential in drug development (Strödke, Gehring, & Bracher, 2015).

- Photocaging and Drug Delivery : Acetylcarbazole has been used in constructing a photoresponsive dual drug delivery system, demonstrating biocompatibility and photoregulated dual drug release, which is significant for cancer therapy (Venkatesh et al., 2016).

- Acetylcarbazole in Antibacterial Agents : Microwave-assisted synthesis of chalcone derivatives using acetylcarbazole showcased promising antibacterial efficacy, indicating its potential in antimicrobial applications (Khan et al., 2019).

Material Science and Chemical Engineering

- In Organic Light Emitting Devices (OLEDs) : Acetylcarbazole derivatives like 3,6-di-(p-acetylphenyl)-N-hexylcarbazole have been used in OLEDs, exhibiting blue emission and demonstrating its utility in electronic devices (Nayak et al., 2010).

- Hydrogen Storage Processes : Carbazole-based compounds like n-acetylcarbazole are investigated as liquid organic hydrogen carriers for hydrogen storage, highlighting their role in sustainable energy solutions (Choi et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(9H-carbazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9(16)10-6-7-14-12(8-10)11-4-2-3-5-13(11)15-14/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILDPCFXDESRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284785 | |

| Record name | 3-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylcarbazole | |

CAS RN |

3215-37-0 | |

| Record name | NSC39029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![1H,3H,5H-Oxazolo[3,4-c]oxazole, 7a-ethyldihydro-3,5-bis(1-methylethyl)-](/img/structure/B1593570.png)